Scientific Field: Entomology
Summary of Application: Menadione has been found to be toxic to some insects, disrupting their energy production by interfering with mitochondrial respiration.
Methods of Application: In the study, menadione was applied to food (paper) or tunneling substrate (sand) used by the termites.
Results: The study found that menadione caused mortality and reduced feeding activity in termites in a dose-dependent manner.
Scientific Field: Microbiology
Summary of Application: Menadione has shown substantial antibacterial activity against S. It also inhibited biofilm formation.
Methods of Application: The minimum inhibitory concentration (MIC) of menadione was determined against eighteen pathogens of the ESKAPE category, including thirteen multidrug-resistant (MDR) and five standard strains.
Results: Menadione exerted substantial antibacterial activity against S. aureus at a lower MIC (64 µg/mL).
Scientific Field: Biochemistry
Summary of Application: Menadione has been found to contribute to the in vitro radical scavenging potential of phytochemicals like Naringenin and Lignin.
Scientific Field: Immunology
Summary of Application: Menadione has been studied for its effects on the expression of inflammatory cytokines and the NF-κB-mediated signaling pathway during H.
Scientific Field: Organic Chemistry
Methods of Application: Menadione can be used to generate reactive oxygen species to perform flow cytometry analysis on.
Summary of Application: Menadione can be used to generate reactive oxygen species to perform flow cytometry analysis.
Summary of Application: Menadione can also be used in microbiological evaluation to detect fastidious microorganisms.
Menadione, commonly referred to as vitamin K3, is a synthetic organic compound with the chemical formula C₁₁H₈O₂. It is an analog of 1,4-naphthoquinone, distinguished by a methyl group at the 2-position. Menadione serves as a precursor to vitamin K2 (menaquinone) and is utilized primarily in animal feed due to its vitamin K activity. While it is effective in promoting coagulation, its use in human nutrition is limited due to potential toxicity at high doses, which can lead to adverse effects such as hemolytic anemia and liver toxicity .
Menadione exhibits a range of biological activities attributed to its ability to generate ROS. These activities include:
Menadione can be synthesized through several methods:
Menadione has diverse applications:
Research indicates that menadione interacts with various biological systems:
Menadione shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Vitamin K1 (Phylloquinone) | Contains a phytyl side chain | Naturally occurring form of vitamin K |
Vitamin K2 (Menaquinone) | Similar naphthoquinone structure | Has multiple forms based on side chain length |
1,4-Naphthoquinone | Core naphthoquinone structure | No methyl substitution at the 2-position |
Menadione's unique position as a synthetic compound allows it to be utilized effectively in specific applications where natural forms may not be suitable or available. Its capacity for redox cycling distinguishes it from other similar compounds, making it a subject of interest in both biochemical research and industrial applications .
The earliest methodologies for menadione synthesis emerged in the 1940s, establishing foundational approaches that dominated industrial production for several decades. The pioneering work of Price and colleagues in 1943 introduced the chromic acid oxidation method, which became the cornerstone of commercial menadione production [3]. This traditional approach involved the oxidation of 2-methylnaphthalene using chromic anhydride (chromium trioxide) in glacial acetic acid under carefully controlled temperature conditions.
The classical chromic acid method proceeded through a well-defined mechanism wherein 2-methylnaphthalene underwent selective oxidation at the aromatic ring positions, specifically targeting the 1,4-positions to form the characteristic quinone structure [3]. The reaction typically required maintaining temperatures between 35-40°C during the initial addition phase, followed by gradual heating to 70°C and subsequently to 85°C to ensure complete conversion. This temperature profile was critical for achieving optimal yields while minimizing the formation of undesired regioisomers, particularly 6-methyl-1,4-naphthoquinone, which lacked the biological activity of menadione [5].
The historical significance of the chromic acid method extended beyond its synthetic utility, as it established key principles for quinone synthesis that influenced subsequent methodological developments. The process demonstrated the importance of maintaining precise stoichiometric ratios between the substrate and oxidizing agent, with typical formulations employing equimolar amounts of chromic anhydride and 2-methylnaphthalene [3]. Following the oxidation phase, the reaction mixture underwent aqueous workup, wherein menadione precipitated upon dilution with water, yielding the crude product with approximately 51% efficiency [6].
Despite its widespread adoption, the chromic acid method presented significant environmental and safety challenges that became increasingly problematic as environmental regulations tightened throughout the latter half of the 20th century [7]. The generation of chromium-containing waste products posed substantial disposal challenges, as hexavalent chromium compounds are recognized carcinogens requiring specialized handling and treatment protocols [5]. These limitations prompted extensive research into alternative synthetic pathways that could maintain industrial viability while addressing environmental concerns.
The transition from traditional oxidative methods began gaining momentum in the 1980s and 1990s, driven by both regulatory pressures and advances in catalytic chemistry [1]. Researchers recognized that the fundamental quinone-forming reaction could be achieved through various oxidative pathways, leading to investigations of alternative oxidizing systems that could eliminate chromium waste while potentially improving reaction efficiency and selectivity [2].
One of the earliest departures from chromic acid methodology involved the development of silver-catalyzed methylation approaches. The foundational work of Ashnagar and colleagues introduced a novel strategy wherein 1,4-naphthoquinone served as the starting material, undergoing methylation through silver-catalyzed radical processes [2]. This approach employed ammonium persulfate as the oxidizing agent in combination with silver nitrate catalyst, generating methyl radicals from acetic acid that selectively attacked the 2-position of the naphthoquinone ring. The reaction proceeded efficiently at 60°C, achieving 47% yield within one hour, representing a significant improvement in reaction time compared to traditional methods [2].
The silver-catalyzed methodology demonstrated several advantages over chromic acid approaches, including reduced reaction times, elimination of chromium waste, and improved selectivity for the desired regioisomer [2]. Subsequent refinements by Liu and coworkers simplified the process further, achieving 60% yields through optimized reaction conditions that maintained the essential catalytic framework while streamlining operational procedures [2]. These developments established the viability of catalytic approaches as alternatives to stoichiometric oxidations, setting the stage for more sophisticated catalytic methodologies.
Contemporary menadione synthesis has been revolutionized by the introduction of sophisticated catalytic systems that offer enhanced selectivity, improved yields, and reduced environmental impact compared to traditional methodologies [8]. Modern catalytic approaches encompass a diverse range of reaction types, including heterogeneous catalysis, organocatalysis, and advanced electrochemical methods that collectively represent the current state-of-the-art in quinone synthesis [9].
Heterogeneous catalytic systems have emerged as particularly attractive alternatives for industrial menadione production due to their operational advantages, including ease of catalyst recovery, reduced waste generation, and improved process control [10]. The iron tetrasulfophthalocyanine supported catalyst system developed by Zalomaeva and colleagues represents a paradigmatic example of modern heterogeneous catalysis applied to quinone synthesis [10]. This system employs iron phthalocyanine immobilized on amino-modified silica through covalent grafting, creating a robust and reusable catalyst capable of effecting the oxidation of 2-methyl-1-naphthol to menadione with remarkable efficiency [10].
The iron phthalocyanine system operates through a unique mechanism involving the coordination of the substrate to the iron center, followed by oxidation with tert-butyl hydroperoxide as the terminal oxidant [10]. The reaction proceeds under relatively mild conditions at 80°C, achieving 59% selectivity for menadione at 95% conversion of the starting material [10]. The catalyst system demonstrates exceptional stability, maintaining activity over multiple reaction cycles without significant degradation, making it particularly attractive for continuous manufacturing processes [10].
The mechanistic pathway of the iron phthalocyanine-catalyzed oxidation involves several distinct steps that collectively enable the selective transformation of the naphthol substrate to the corresponding quinone [10]. Initial coordination of 2-methyl-1-naphthol to the iron center activates the substrate toward oxidation, while the phthalocyanine ligand framework provides electronic stabilization of intermediate oxidation states [10]. The tert-butyl hydroperoxide oxidant facilitates the two-electron oxidation process necessary for quinone formation, with the iron center cycling between different oxidation states to maintain catalytic turnover [10].
Advanced organocatalytic approaches have also contributed significantly to modern menadione synthesis methodologies [11]. The development of chiral thiourea catalysts by Wang and colleagues at the National University of Singapore exemplifies the sophistication achievable through organocatalytic design [11]. These catalysts enable enantioselective synthesis of functionalized naphthoquinones through Michael-hemiketalization reactions, achieving excellent yields (94-99%) and outstanding enantioselectivities (90-98% enantiomeric excess) [11]. While these methods are primarily applicable to specialized derivatives rather than bulk menadione production, they demonstrate the potential for highly selective quinone synthesis through purely organic catalytic systems [11].
Electrochemical synthesis represents another frontier in modern menadione production, offering unique advantages in terms of environmental sustainability and process control [12]. The cerium-mediated electrochemical synthesis developed through recent research efforts demonstrates the potential for scalable electroorganic synthesis of fine chemicals [12]. This approach employs cerium ions as redox mediators in an electrochemical flow cell, enabling the oxidation of 2-methylnaphthalene to menadione under ambient conditions [12]. The process achieved 66% yield with 90% faradaic efficiency at 50 milliamperes per square centimeter current density, demonstrating the viability of electrochemical approaches for industrial application [12].
The electrochemical methodology offers several distinct advantages over traditional chemical oxidation processes [12]. The use of electricity as the ultimate oxidant eliminates the need for stoichiometric chemical oxidants, reducing waste generation and simplifying product purification [12]. The electrochemical process also provides precise control over reaction conditions through manipulation of current density and cell voltage, enabling optimization of selectivity and conversion rates [12]. Furthermore, the integration of renewable electricity sources can render the process carbon-neutral, addressing growing concerns about the environmental impact of chemical manufacturing [12].
Catalytic redox chain reactions represent an emerging paradigm in quinone synthesis that combines elements of traditional catalysis with innovative mechanistic approaches [9]. The work of Xu and Li at ShanghaiTech University introduced a novel catalytic system for the electrophilic alkylation of quinones using hafnium-based Lewis acid catalysts [9]. This methodology enables the direct functionalization of simple quinones with allylic and benzylic substituents under mild conditions, requiring only low catalyst loadings of hafnium triflate [9]. The reaction proceeds through a unique redox chain mechanism wherein the quinone substrate undergoes reversible reduction and oxidation cycles that facilitate the alkylation process [9].
The hafnium-catalyzed redox chain mechanism operates through a sophisticated sequence of electron transfer and bond-forming events [9]. The rate-determining step involves Lewis acid-catalyzed electrophilic substitution of hydroquinone with the ester electrophile, generating the alkylated hydroquinone intermediate [9]. Subsequent fast equilibrium between the alkylated hydroquinone and unreacted quinone regenerates the final alkylated quinone product while replenishing hydroquinone for continued catalytic turnover [9]. This mechanism enables the coupling of two electrophilic species, quinones and esters, which would not normally react under conventional conditions [9].
The implementation of green chemistry principles in menadione synthesis has become increasingly important as environmental regulations have tightened and sustainability concerns have gained prominence in industrial chemical manufacturing [13]. Green chemistry innovations in menadione production encompass multiple strategies, including the development of environmentally benign catalytic systems, the use of renewable feedstocks, the implementation of atom-economical transformations, and the adoption of continuous flow processes that minimize waste generation [14].
Microwave-assisted synthesis represents a significant green chemistry innovation that has found application in menadione derivative production [15]. The development of microwave-assisted hydrogen-transfer reactions coupled with acetylation approaches has enabled the synthesis of menadiol diacetate (vitamin K4) from menadione with exceptional selectivity [15]. The use of ionic gold-based hydroxylated fluorides as bifunctional catalysts in these transformations achieved 77% selectivity for the target product under conventional heating conditions, while microwave assistance with oxide-fluoride catalysts yielded unprecedented selectivities of 95% [15]. This methodology exemplifies the potential for green chemistry approaches to simultaneously improve reaction efficiency and reduce environmental impact [15].
The microwave-assisted approach offers multiple advantages aligned with green chemistry principles [15]. The use of microwave heating reduces energy consumption compared to conventional thermal heating methods, while the shorter reaction times minimize the formation of unwanted byproducts [15]. The heterogeneous nature of the catalyst systems facilitates easy separation and recycling, reducing waste generation and improving overall process economics [15]. Additionally, the mild reaction conditions employed in these transformations reduce the risk of substrate decomposition and eliminate the need for harsh chemical reagents [15].
Biocatalytic approaches represent the ultimate expression of green chemistry principles in menadione synthesis, offering completely sustainable and environmentally benign production pathways [5]. The microbiological synthesis of menadione using Bacillus cereus represents a pioneering example of biotechnological approaches to vitamin K3 production [5]. This methodology employs engineered bacterial strains capable of converting 2-methylnaphthalene to menadione through enzymatic oxidation processes that occur under mild physiological conditions [5].
The Bacillus cereus-based system operates through a complex series of enzymatic transformations that selectively oxidize the aromatic substrate without generating toxic byproducts [5]. The bacterial cells are cultivated in minimal medium containing yeast extract and essential mineral salts, with 2-methylnaphthalene provided as the sole carbon source [5]. Under optimized conditions at 35°C with vigorous agitation, the system achieves menadione production rates of 1.3 milligrams per liter of culture broth over a ten-day fermentation period [5]. While the productivity is currently limited compared to chemical synthesis methods, the complete absence of toxic waste products and the renewable nature of the biological system make it an attractive option for sustainable production [5].
The biotechnological approach offers several unique advantages that align with green chemistry objectives [5]. The use of living organisms as biocatalysts eliminates the need for synthetic catalysts and harsh chemical reagents, reducing both environmental impact and production costs [5]. The enzymatic processes are inherently selective, producing minimal byproducts and eliminating the formation of regioisomers that plague chemical synthesis methods [5]. Furthermore, the biological system can potentially be optimized through genetic engineering approaches to improve productivity and substrate tolerance [5].
Continuous flow synthesis methodologies represent another significant green chemistry innovation in menadione production, offering improved process efficiency and reduced waste generation compared to traditional batch processes [16]. The development of tubular continuous reactors for menadione sodium bisulfite production exemplifies the potential for flow chemistry approaches in large-scale manufacturing [16]. These systems employ continuous mixing of menadione solutions with sodium metabisulfite under controlled temperature and residence time conditions, achieving high conversion rates with minimal waste generation [16].
The continuous flow approach offers multiple advantages over batch synthesis methods [16]. The precise control of reaction parameters, including temperature, residence time, and mixing efficiency, enables optimization of reaction conditions for maximum yield and selectivity [16]. The continuous operation reduces the accumulation of byproducts and enables real-time monitoring and adjustment of process conditions [16]. Additionally, the smaller reactor volumes and improved heat and mass transfer characteristics of flow systems enhance safety and reduce energy consumption [16].
Green solvent alternatives have also been explored for menadione synthesis and purification processes [14]. The development of synthesis protocols using ionic liquids, supercritical carbon dioxide, and bio-based solvents has shown promise for reducing the environmental impact of quinone production [14]. These alternative solvent systems offer improved selectivity, reduced toxicity, and enhanced recyclability compared to traditional organic solvents [14]. The implementation of solvent-free reaction conditions, where feasible, represents the ultimate goal of green chemistry approaches to chemical synthesis [17].
The purification of crude menadione and the establishment of rigorous quality control standards are essential components of industrial production processes that ensure the delivery of pharmaceutical-grade materials meeting stringent regulatory requirements [18]. Modern purification methodologies encompass a diverse range of physical and chemical separation techniques, each offering distinct advantages for different production scales and purity specifications [19].
Crystallization techniques represent the most widely employed purification method for industrial menadione production due to their scalability, cost-effectiveness, and ability to achieve high purity levels [18]. The recovery of menadione from spent mother liquor containing menadione bisulfite derivatives has been optimized through controlled pH manipulation and selective crystallization protocols [18]. The process involves increasing the pH of the mother liquor to 10.5-11 using alkaline solutions such as sodium hydroxide or potassium hydroxide, causing the decomposition of the bisulfite adduct and precipitation of pure menadione [18]. The crystallization process can be conducted in both batch and continuous modes, with continuous operation offering advantages for large-scale production [18].
The crystallization methodology requires careful attention to the elimination of interfering ions that can compromise the purification efficiency [18]. Excess bisulfite and sulfite ions present in the mother liquor can interfere with the formation of pure menadione crystals, necessitating their removal through selective precipitation, ion exchange treatment, or membrane separation processes [18]. The addition of metallic ions such as calcium or magnesium, which form low-solubility bisulfite salts, facilitates the removal of these interfering species [18]. The implementation of water-immiscible solvents such as toluene, chloroform, or dichloromethane prior to pH adjustment can improve the extraction efficiency and crystal quality [18].
Recrystallization protocols have been extensively optimized for menadione purification, with particular attention to solvent selection and crystallization conditions [20]. The selection of appropriate recrystallization solvents requires consideration of multiple factors, including menadione solubility, impurity profiles, and environmental compatibility [20]. Traditional recrystallization solvents such as ethanol, methanol, and toluene offer good solubility characteristics for menadione while providing selective dissolution of the target compound relative to common impurities [20]. The crystallization process typically involves dissolving the crude menadione in hot solvent until saturation, followed by controlled cooling to room temperature and subsequent chilling in an ice bath to maximize crystal recovery [20].
The optimization of recrystallization conditions plays a crucial role in determining both the yield and purity of the final product [20]. The rate of cooling significantly influences crystal size and purity, with slower cooling generally producing larger, more pure crystals at the expense of overall yield [20]. The use of seed crystals can facilitate nucleation and improve the consistency of crystal formation, particularly in large-scale operations where uniform product quality is essential [20]. Multiple recrystallization cycles may be required to achieve pharmaceutical-grade purity, with each cycle typically improving purity at the cost of material recovery [20].
Distillation under reduced pressure represents an alternative purification method that offers several advantages for large-scale menadione purification [21]. The thermal distillation of crude menadione at 130-132°C under reduced pressure of 2-4 millimeters of mercury achieves high purity levels (96-99%) with good recovery yields (75-90%) [21]. The distillation process is particularly effective for removing high-boiling impurities and polycondensed materials that are difficult to eliminate through crystallization methods [21]. However, the thermal stress associated with distillation can promote polycondensation reactions of menadione, requiring careful temperature control and short residence times to minimize product degradation [21].
Sublimation techniques offer the highest purity levels achievable for menadione purification but are generally limited to smaller-scale applications due to equipment requirements and energy consumption [19]. Sublimation at 130-140°C under high vacuum conditions can achieve purities exceeding 98% but typically results in lower recovery yields (60-75%) due to thermal decomposition during the sublimation process [19]. The sublimation method is particularly valuable for removing non-volatile impurities and preparing analytical standards where maximum purity is essential [19].
The HPLC analytical methods have been extensively validated through ring-trial studies involving multiple laboratories to establish performance characteristics and acceptance criteria [22]. For premixtures and feedingstuffs containing menadione concentrations ranging from 5.57 to 543 milligrams per kilogram, the validated methods demonstrate relative standard deviations of repeatability (RSDr) ranging from 2.9% to 6.8% and relative standard deviations of reproducibility (RSDR) ranging from 7.0% to 11.7% [22]. Recovery rates (RRec) typically range from 89.2% to 111.4%, with limits of detection (LOD) and quantification (LOQ) of 1.2 and 3.8 milligrams per kilogram, respectively [22].
Advanced analytical techniques including liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for enhanced sensitivity and specificity in menadione analysis [23]. These methods employ atmospheric pressure chemical ionization (APCI) sources to achieve optimal ionization efficiency for quinone compounds, enabling detection limits in the femtomolar range [23]. The use of stable isotope internal standards, such as deuterium-labeled menadione, provides improved quantitative accuracy by compensating for matrix effects and ionization variability [23].
Spectroscopic characterization methods play a crucial role in confirming the identity and purity of menadione products [24]. Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation through characteristic chemical shifts and coupling patterns [24]. Infrared (IR) spectroscopy offers rapid qualitative analysis capabilities, with characteristic carbonyl stretching frequencies around 1660-1680 wavenumbers confirming the quinone functionality [25]. Ultraviolet-visible (UV-Vis) spectroscopy provides additional identity confirmation through characteristic absorption bands, while also enabling quantitative analysis for purity determination [26].
The crystalline structure of menadione has been extensively characterized through X-ray crystallography, revealing important information about polymorphic forms and their impact on chemical stability [27]. Different solid forms of menadione, including various polymorphs and hydrates, exhibit distinct stability profiles that influence storage requirements and shelf-life considerations [27]. Form A menadione demonstrates significantly improved chemical stability in alkaline environments compared to other polymorphic forms, making it preferred for pharmaceutical applications [27]. The compact packing pattern and favorable molecular conformation of Form A contribute to its enhanced stability characteristics [27].
Quality control protocols for menadione production also encompass comprehensive impurity profiling to identify and quantify potential contaminants [22]. Common impurities include unreacted starting materials, regioisomers such as 6-methyl-1,4-naphthoquinone, oxidation products, and polycondensed materials formed during synthesis or storage [22]. Analytical methods must be capable of separating and quantifying these impurities at levels relevant to safety and efficacy requirements [22]. High-performance liquid chromatography with photodiode array detection provides excellent resolution of structural isomers and enables simultaneous quantification of multiple impurity classes [22].
The establishment of stability testing protocols ensures that menadione products maintain their quality throughout their intended shelf life under specified storage conditions [28]. Accelerated stability studies conducted at elevated temperatures and humidity levels provide predictive information about long-term stability characteristics [28]. The results of these studies inform storage recommendations, packaging requirements, and expiration dating for commercial products [28]. Menadione products are generally stored at controlled room temperature (15-25°C) in light-resistant containers to prevent photodegradation and maintain product integrity [28].
Industrial quality assurance programs incorporate comprehensive testing protocols that monitor both incoming raw materials and finished products [29]. Raw material specifications ensure that starting materials meet purity and quality requirements necessary for consistent production of high-quality menadione [29]. In-process monitoring during synthesis and purification operations enables real-time quality control and facilitates rapid identification and correction of process deviations [29]. Finished product testing confirms compliance with all quality specifications before product release, ensuring that only materials meeting stringent quality standards reach the market [29].
The economic considerations of purification and quality control operations significantly impact the overall cost structure of menadione production [30]. The selection of purification methods involves balancing purity requirements against processing costs, with more stringent purification protocols generally requiring higher capital and operating expenditures [30]. Quality control testing costs must also be considered, particularly for methods requiring sophisticated analytical instrumentation and specialized expertise [30]. However, the costs associated with comprehensive quality assurance are typically justified by the premium pricing available for high-purity pharmaceutical-grade materials and the avoidance of costly product recalls or regulatory actions [30].
Irritant;Health Hazard;Environmental Hazard